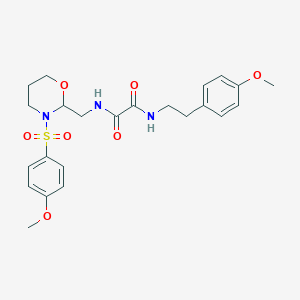
N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" appears to be a complex molecule that may be related to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides are often explored for their potential therapeutic applications, such as in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting this amine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. The resulting product was further reacted with various alkyl or aralkyl halides to yield a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Although the specific synthesis of "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with additional steps to introduce the oxalamide moiety and the oxazinan ring.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). Elemental analysis is also used to confirm the composition of the molecules. These techniques help in determining the functional groups present and the overall molecular architecture . For the compound , similar analytical methods would be essential to confirm its structure, especially given its complexity.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions depending on their structure and the reaction conditions. For example, the formation of a heterocycle from phenylmethanesulfamide and dimethyl oxalate involves a two-stage process with the formation of a linear intermediate, which then cyclizes . The compound "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" may also participate in similar cyclization reactions or other transformations depending on the functional groups present and the reaction conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely. These properties are influenced by the molecular structure, such as the presence of electron-donating or withdrawing groups, which can affect solubility, melting point, and reactivity. The inhibitory effects on enzymes like acetylcholinesterase, as well as antioxidant activities, have been evaluated for some sulfonamide derivatives, indicating their potential as therapeutic agents . The specific physical and chemical properties of "N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide" would need to be determined experimentally, but its sulfonamide and oxalamide groups suggest it may have interesting biological activities.
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-31-18-6-4-17(5-7-18)12-13-24-22(27)23(28)25-16-21-26(14-3-15-33-21)34(29,30)20-10-8-19(32-2)9-11-20/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQUJHWQIHHCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

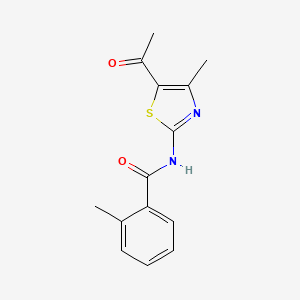
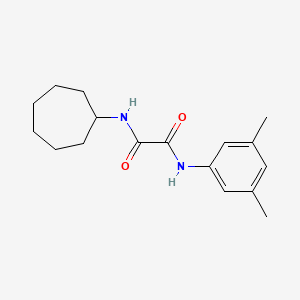
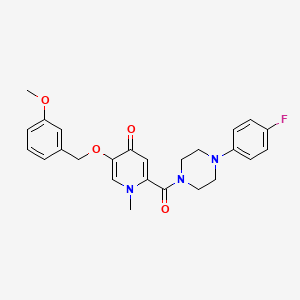
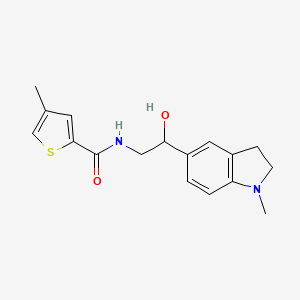
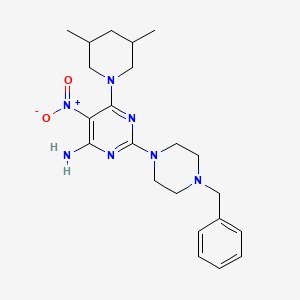
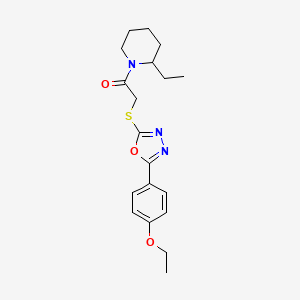
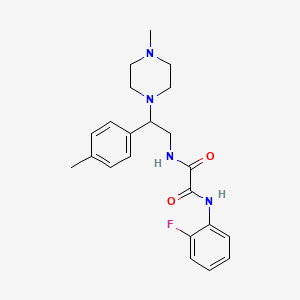
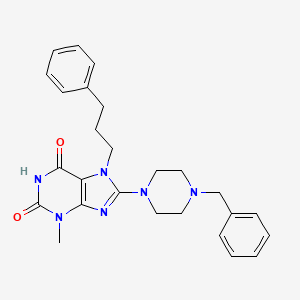
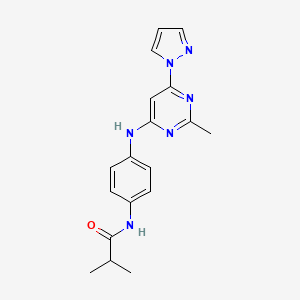
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
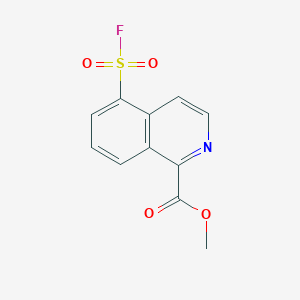
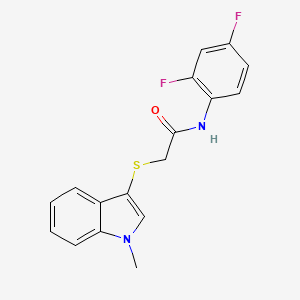
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)